2'-Deoxy L-Uridine-13C,15N2
Description
Overview of Nucleoside Analogues in Research Methodologies
Nucleoside analogues are synthetic compounds that mimic the structure of natural nucleosides, the building blocks of DNA and RNA. These analogues are indispensable tools in a wide range of research methodologies, from fundamental studies of cellular processes to the development of therapeutic agents. nih.gov
Importance of Deoxynucleosides in DNA-Related Investigations
Deoxynucleosides are the fundamental building blocks of deoxyribonucleic acid (DNA). nih.gov Composed of a deoxyribose sugar, a nitrogenous base (adenine, guanine, cytosine, or thymine), and a phosphate (B84403) group (in the form of deoxynucleoside triphosphates or dNTPs), they are central to the storage and transmission of genetic information. researchgate.net The sequence of these deoxynucleotides in a DNA strand dictates the genetic code of an organism.
In research, deoxynucleosides and their triphosphate forms are crucial reagents for a multitude of DNA-related investigations. They are essential components in techniques like the polymerase chain reaction (PCR), a method used to amplify specific DNA segments, and DNA sequencing, which determines the precise order of nucleotides within a DNA molecule. nih.gov For example, the Sanger sequencing method utilizes dideoxynucleotides, a specific type of deoxynucleotide analog, to terminate DNA synthesis at specific points, allowing for the determination of the DNA sequence.
Furthermore, modified deoxynucleosides are used to probe the mechanisms of DNA polymerases and repair enzymes. By introducing subtle changes to the sugar or base moiety, researchers can study how these enzymes recognize and process their substrates. pnas.org The study of how deoxynucleosides are incorporated into DNA and how DNA is replicated and repaired is fundamental to understanding cellular division, gene expression, and the molecular basis of genetic diseases.
Distinctive Features of L-Nucleosides in Stereochemical Studies
Naturally occurring nucleosides exist in the D-stereochemical configuration. However, the synthesis of their unnatural enantiomers, L-nucleosides, has opened up new avenues in therapeutic research and stereochemical studies. nih.govasm.org For a long time, it was believed that only D-nucleosides could possess biological activity due to their "natural" stereochemistry. nih.govoup.com This paradigm shifted with the discovery that certain L-nucleoside analogues exhibit potent antiviral and anticancer properties, often with a better safety profile than their D-counterparts. nih.govoup.com
The mode of action of L-nucleosides is similar to that of D-nucleosides; they are phosphorylated by cellular kinases to their triphosphate form and then act as competitive inhibitors or chain terminators for DNA or RNA polymerases. asm.orgnih.gov The key difference lies in their stereochemistry. The "left-handed" L-configuration can lead to distinct interactions with the active sites of enzymes. nih.gov This can result in high selectivity for viral polymerases over human DNA polymerases, which contributes to their lower toxicity. oup.com
The study of L-nucleosides provides valuable insights into the stereochemical requirements of enzyme-substrate interactions. researchgate.net By comparing the activity of D- and L-enantiomers, researchers can probe the three-dimensional architecture of enzyme active sites and understand the structural basis for substrate recognition and catalysis. asm.org This knowledge is crucial for the rational design of new and more effective therapeutic agents. asm.orgnih.gov
Specific Research Utility of 2'-Deoxy L-Uridine-13C,15N2
The compound this compound is a stable nucleoside analog that integrates the unique properties of L-nucleosides with the analytical advantages of stable isotope labeling. scbt.com Its structural similarity to natural nucleosides allows it to participate in specific hydrogen bonding interactions with nucleic acids and influence the activity of polymerases. scbt.com
The incorporation of ¹³C and ¹⁵N isotopes significantly enhances its detection in mass spectrometry-based analyses. scbt.com This allows for detailed metabolic tracing and provides insights into nucleic acid metabolism and cellular dynamics. scbt.com The unique isotopic composition of this compound makes it a valuable tool for studying the turnover of nucleic acids in various biological contexts. scbt.com As a labeled derivative of uridine (B1682114), it is also explored for its potential as a therapeutic agent in treating various diseases. pharmaffiliates.compharmaffiliates.com
| Feature | Description | Research Application |
| L-Configuration | Unnatural stereoisomer of the deoxyribose sugar. | Stereochemical studies of enzyme-substrate interactions; potential for increased selectivity and reduced toxicity in therapeutic applications. asm.orgoup.com |
| ¹³C Isotope | Stable isotope of carbon incorporated into the molecule. | Enables tracking and quantification via mass spectrometry; provides structural information in NMR spectroscopy. univr.itnih.gov |
| ¹⁵N Isotope | Stable isotope of nitrogen incorporated into the molecule. | Enhances detection in mass spectrometry; crucial for multidimensional NMR studies of nucleic acid structure and dynamics. nih.govacs.org |
| Deoxyuridine Base | A pyrimidine (B1678525) nucleoside that is a precursor to thymidine (B127349). | Probing pathways of nucleotide biosynthesis and DNA synthesis. medchemexpress.com |
Designated Isotopic Positions (13C, 15N2) and their Analytical Implications
The defining characteristic of this compound is the specific placement of stable isotopes within its molecular structure. The notation "13C,15N2" indicates that one carbon atom and both nitrogen atoms in the pyrimidine ring of the uridine base have been replaced with their heavier, non-radioactive isotopes. lgcstandards.comschd-shimadzu.com This isotopic enrichment is crucial for a variety of analytical techniques, most notably mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. silantes.com
Stable isotope labeling allows for the precise tracking and quantification of the compound and its metabolites within a biological system. silantes.comscbt.com When analyzed by mass spectrometry, the mass of this compound is predictably higher than its unlabeled counterpart. lgcstandards.com This mass shift enables researchers to distinguish the exogenously supplied labeled nucleoside from the endogenous pool of natural D-deoxyuridine, allowing for detailed metabolic tracing. scbt.com It is frequently used as an internal standard for the quantification of its unlabeled analogue in biological samples, which is essential for accurate pharmacokinetic and metabolic profiling. medchemexpress.comrsc.org The use of stable isotope-labeled internal standards is considered the gold standard in quantitative mass spectrometry for its ability to correct for variations in sample preparation and instrument response. acs.org
The presence of both ¹³C and ¹⁵N isotopes provides distinct analytical advantages. nih.gov For instance, in tandem mass spectrometry (MS/MS), the fragmentation pattern of the labeled molecule will also show a corresponding mass shift, confirming the identity of the detected species and its metabolic fate. acs.org This level of detail is invaluable for studying nucleic acid metabolism, DNA replication and repair, and the mechanisms of action of nucleoside-based drugs. silantes.com
Below is a data table summarizing the key properties of this compound:
| Property | Value/Description |
| Chemical Name | This compound |
| Isotopic Labels | One ¹³C and two ¹⁵N atoms in the pyrimidine ring. lgcstandards.comschd-shimadzu.com |
| Primary Analytical Application | Internal standard for mass spectrometry, metabolic tracing. silantes.comscbt.commedchemexpress.com |
| Key Advantage of Labeling | Allows for differentiation from endogenous nucleosides and accurate quantification. scbt.comacs.org |
Rationale for Using a L-Stereoisomer in Biological Probes
The use of the L-stereoisomer of 2'-deoxyuridine (B118206) is a deliberate choice driven by the stereospecificity of biological enzymes. Naturally occurring nucleosides are in the D-configuration, and as a result, the cellular machinery, particularly nucleases that degrade nucleic acids, has evolved to recognize and process these D-isomers. neb.comnih.gov
L-nucleosides, being the mirror images of their natural counterparts, are generally poor substrates for these enzymes. researchgate.net This confers a significant advantage: increased resistance to nuclease degradation. nih.govbiosyn.com When incorporated into oligonucleotides, L-DNA is substantially more stable in biological fluids like human serum compared to natural D-DNA. researchgate.net This enhanced stability is crucial for applications where the probe needs to remain intact for extended periods, such as in long-term cell culture experiments or in vivo studies. acs.org
The resistance to degradation makes L-nucleoside analogs, like 2'-Deoxy L-Uridine, attractive candidates for the development of therapeutic agents, particularly antivirals and anticancer drugs. nih.gov While they are not readily metabolized by host cell enzymes, some viral or bacterial enzymes can recognize and process L-nucleosides, leading to selective toxicity in infected or cancerous cells. Furthermore, the incorporation of L-nucleosides can terminate DNA chain elongation, a mechanism exploited in antiviral therapies.
In the context of a biological probe, the L-configuration ensures that the molecule's journey and interactions within a cell are not prematurely ended by degradation, allowing for more accurate and prolonged tracking of the intended biological pathways. scbt.com The combination of the nuclease-resistant L-form with isotopic labeling creates a powerful tool for dissecting complex biological systems with high fidelity.
| Feature of L-Stereoisomer | Rationale for Use in Biological Probes |
| Stereochemistry | Unnatural L-configuration (mirror image of natural D-nucleosides). |
| Enzymatic Recognition | Poor substrate for most mammalian nucleases. researchgate.net |
| Key Advantage | Increased resistance to enzymatic degradation and longer biological half-life. nih.govbiosyn.comacs.org |
| Therapeutic Relevance | Basis for antiviral and anticancer drug design due to selective metabolism by some viral/bacterial enzymes. nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H12N2O5 |
|---|---|
Molecular Weight |
231.18 g/mol |
IUPAC Name |
1-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl](213C,1,3-15N2)pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15)/t5-,6+,8+/m1/s1/i9+1,10+1,11+1 |
InChI Key |
MXHRCPNRJAMMIM-RKIUKAQDSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](O[C@@H]1[15N]2C=CC(=O)[15NH][13C]2=O)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)CO)O |
Origin of Product |
United States |
Synthetic Methodologies for Isotopic Enrichment of 2 Deoxy L Uridine 13c,15n2
Exploitation of Metabolic Pathways for Labeling Nucleosides
Enzymatic methods can construct labeled nucleosides by mimicking biological metabolic pathways in vitro. oup.comnih.govrsc.org A common strategy involves using a set of purified enzymes to build the nucleoside from simple labeled precursors. For example, a labeled uracil (B121893) base can be combined with a ribose or deoxyribose donor in the presence of a nucleoside phosphorylase enzyme to form the desired nucleoside. tandfonline.com
Metabolic labeling in living cells, where organisms are fed with stable isotope-labeled precursors (e.g., ¹³C-glucose, ¹⁵N-ammonium salts), is another powerful technique. silantes.com The cellular machinery then incorporates these isotopes into various biomolecules, including nucleosides. While this method is excellent for producing uniformly labeled compounds, achieving specific labeling patterns for a particular nucleoside like 2'-Deoxy-L-uridine can be more challenging and may require genetically engineered microorganisms. silantes.comresearchgate.net
Production of Labeled Building Blocks for Nucleic Acid Synthesis
The ultimate goal of synthesizing 2'-Deoxy-L-uridine-¹³C,¹⁵N₂ is often its use as a building block for the solid-phase synthesis of larger, isotopically labeled DNA or RNA oligonucleotides. silantes.comsilantes.com Once synthesized and purified, the labeled nucleoside is converted into a phosphoramidite (B1245037) derivative. silantes.com This phosphoramidite is the reactive monomer used in automated DNA/RNA synthesizers.
The chemo-enzymatic approach is particularly powerful for producing these labeled building blocks. nih.govmdpi.com It combines the flexibility of chemical synthesis for creating specifically labeled nucleobases with the efficiency and stereoselectivity of enzymatic reactions for the glycosylation and subsequent phosphorylation steps to produce nucleoside triphosphates (NTPs). nih.govmdpi.com These labeled NTPs can then be used in enzymatic methods like PCR to generate labeled nucleic acids. nih.govoup.com
The table below summarizes the key enzymes involved in the chemo-enzymatic synthesis of pyrimidine (B1678525) nucleotides.
| Enzyme | Function |
| Uracil phosphoribosyltransferase | Catalyzes the formation of Uridine (B1682114) monophosphate (UMP) from uracil and 5-phosphoribosyl-1-pyrophosphate (PRPP). nih.gov |
| Nucleoside monophosphate kinase | Phosphorylates UMP to Uridine diphosphate (B83284) (UDP). |
| Nucleoside diphosphate kinase | Phosphorylates UDP to Uridine triphosphate (UTP). |
| Ribonucleotide reductase | Reduces the 2'-hydroxyl group of the ribose sugar to form the deoxyribose, a key step for deoxy-nucleosides. |
By utilizing a combination of these chemical and enzymatic strategies, researchers can efficiently produce 2'-Deoxy-L-uridine-¹³C,¹⁵N₂ with the precise isotopic labeling patterns required for advanced NMR studies and other biochemical applications.
Optimization and Advances in Labeled Nucleoside Synthesis Protocols
The synthesis of isotopically labeled nucleosides, such as 2'-Deoxy-L-Uridine-¹³C,¹⁵N₂, has seen significant advancements aimed at improving efficiency, yield, and scalability. Traditional chemical synthesis methods are often multi-step, time-consuming, and can lead to the loss of expensive isotopic labels at various stages. researchgate.net Consequently, modern research has increasingly focused on the optimization of existing protocols and the development of novel chemo-enzymatic strategies that harness the specificity and efficiency of biological catalysts. tandfonline.comnih.gov
A paradigm shift from purely chemical synthesis towards biocatalytic and chemo-enzymatic approaches is evident in the field. nih.gov These advanced methods offer substantial improvements by reducing the number of reaction steps and enhancing stereoselectivity, which is particularly crucial for producing the less common L-enantiomers like 2'-Deoxy-L-Uridine. Tandem approaches that combine the strengths of molecular microbiology and chemical synthesis are considered vital for unlocking the full potential of next-generation nucleoside analogue discovery. nih.gov
Key advancements in synthesis protocols include:
Chemo-enzymatic Synthesis: This hybrid approach combines chemical synthesis, typically for creating the sugar moiety or a precursor, with enzymatic reactions for the crucial glycosylation step—the coupling of the nucleobase to the sugar. researchgate.netresearchgate.net Enzymes such as nucleoside 2'-deoxyribosyltransferases (NDTs) and nucleoside phosphorylases (NPs) are instrumental in this process. researchgate.netmdpi.com For instance, a type II NDT from Lactobacillus leichmannii has been effectively used in the preparation of 2'-deoxyribonucleoside analogues. researchgate.net These enzymatic methods can often be performed in environmentally benign solvents like pure water, simplifying purification and scale-up. researchgate.net
Enzymatic Transglycosylation: This is a highly efficient strategy for the late-stage introduction of modified or isotopically labeled nucleobases. acs.org The process involves an enzyme-catalyzed exchange of the nucleobase of a pre-existing nucleoside with a different, often isotopically enriched, base. This method is particularly advantageous as it allows the direct use of expensive labeled bases like [¹³C,¹⁵N₂]-Uracil on a readily available nucleoside scaffold, thereby maximizing the incorporation of the isotope. acs.org Optimization of Vorbrüggen conditions, sometimes accelerated by microwave irradiation, has been shown to facilitate this reversible nucleobase exchange. acs.org
Directed Evolution and Enzyme Engineering: The advent of directed evolution allows for the tailoring of enzymes to become ideal catalysts for specific, non-natural transformations. tandfonline.com Scientists can now engineer enzymes to function under synthetic conditions (e.g., high substrate loads, presence of organic solvents) and to accept modified substrates that they would not naturally process, while maintaining perfect selectivity. tandfonline.com This opens up possibilities for creating highly specialized biocatalysts for the synthesis of complex labeled nucleosides.
Flow Systems and Immobilization: Recent technological advances include the use of immobilized enzymes in continuous flow reactor systems. tandfonline.comnih.gov Immobilization enhances enzyme stability and allows for easy separation from the reaction mixture, enabling catalyst recycling and a more streamlined, continuous production process. This is a significant step towards making the enzymatic synthesis of high-value compounds like labeled nucleosides more scalable and cost-effective. nih.gov
The table below summarizes a comparison between traditional chemical synthesis and modern chemo-enzymatic approaches for labeled nucleoside production.
| Feature | Traditional Chemical Synthesis | Chemo-enzymatic Synthesis |
| Stereoselectivity | Often requires complex chiral auxiliaries and separation of isomers. | High stereoselectivity due to enzyme specificity (e.g., for L- or D-enantiomers). rsc.org |
| Reaction Steps | Typically involves multiple, time-consuming protection/deprotection steps. researchgate.net | Fewer reaction steps, often in a one-pot cascade. researchgate.netresearchgate.net |
| Yield & Isotope Loss | Potential for significant loss of expensive isotopic labels at each step. researchgate.net | Higher overall yields and more efficient incorporation of isotopic labels. acs.org |
| Reaction Conditions | Often requires harsh conditions, anhydrous solvents, and toxic reagents. uni-muenchen.de | Typically mild, aqueous conditions (e.g., neutral pH, ambient temperature). researchgate.nettandfonline.com |
| Scalability | Can be challenging and expensive to scale up. nih.gov | More amenable to scalable processes, especially with flow chemistry. tandfonline.comnih.gov |
Detailed Research Findings
Research into pyrimidine nucleoside synthesis has demonstrated the effectiveness of optimized transglycosylation protocols. A study by ACS Publications detailed a one-pot synthesis of uridine derivatives where a parent nucleoside was activated and then used as a glycosyl donor to react with various uracil analogues. acs.org This strategy was successfully applied to isotopic labeling. When the parent nucleoside was reacted with 2 equivalents of [¹³C,¹⁵N₂]-uracil, the desired labeled product was obtained in a 61% yield with 66% isotopic enrichment. acs.org This highlights the efficiency of thermodynamically controlled chemical transglycosylation for producing isotopically labeled compounds that can be otherwise difficult to synthesize. acs.org
The data below illustrates the impact of reactant stoichiometry on isotopic enrichment in a representative transglycosylation reaction. acs.org
| Entry | Equivalents of [¹³C,¹⁵N₂]Uracil | Yield of Labeled Uridine | Isotopic Enrichment |
| 1 | 1.0 | 42% | 50% |
| 2 | 2.0 | 61% | 66% |
These advances collectively contribute to more efficient, sustainable, and scalable protocols for synthesizing 2'-Deoxy-L-Uridine-¹³C,¹⁵N₂ and other complex labeled nucleosides, which are invaluable tools for metabolic tracing and structural biology studies. scbt.com
Advanced Analytical Applications in Biomolecular Systems Utilizing 2 Deoxy L Uridine 13c,15n2
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary beneficiary of the isotopic labeling found in 2'-Deoxy-L-Uridine-¹³C,¹⁵N₂. This technique leverages the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, and interactions of molecules in solution.
Elucidation of Nucleic Acid Structure and Dynamics
The study of nucleic acid structure and dynamics is often hindered by the inherent complexity and potential for conformational heterogeneity of these large biomolecules. nih.gov Isotope labeling, as with 2'-Deoxy-L-Uridine-¹³C,¹⁵N₂, is a crucial strategy to overcome these challenges. nih.govnih.gov The incorporation of ¹³C and ¹⁵N isotopes into the nucleoside structure provides additional NMR-active nuclei, which can be used to resolve spectral overlap and enhance the resolution of NMR spectra. nih.govresearchgate.net This allows for a more detailed, atom-level investigation of the three-dimensional structure of DNA and RNA, as well as the subtle conformational changes they undergo, which are often critical to their biological function. researchgate.netnih.goviu.edunih.gov The use of such labeled analogs facilitates the application of multidimensional NMR experiments that can unravel complex folding patterns and intermolecular interactions. psu.eduoup.commdpi.commit.edu
Metabolic Flux Analysis (MFA) using ¹³C and ¹⁵N Isotopes
Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions within a cell. nih.gov The use of substrates labeled with stable isotopes like ¹³C and ¹⁵N is central to this methodology. nih.gov 2'-Deoxy-L-Uridine-¹³C,¹⁵N₂, or similar doubly labeled compounds, can be introduced into a biological system as a tracer to follow the flow of carbon and nitrogen atoms through various metabolic pathways. scbt.commedchemexpress.combiorxiv.org
A significant advantage of using molecules labeled with both ¹³C and ¹⁵N is the ability to simultaneously track the metabolic fates of both carbon and nitrogen. nih.govembopress.orgnih.govsurrey.ac.ukembopress.org This dual-labeling strategy allows for a more comprehensive understanding of cellular metabolism, as many biosynthetic pathways are interconnected through the flow of both of these essential elements. biorxiv.orgnih.govembopress.orgnih.govsurrey.ac.ukembopress.org By analyzing the distribution of these isotopes in downstream metabolites, researchers can construct detailed models of metabolic networks and quantify the flux through various interconnected pathways, such as those involved in nucleotide and amino acid biosynthesis. biorxiv.orgnih.govembopress.orgnih.govsurrey.ac.ukembopress.org This approach has been particularly informative in studying the metabolism of complex organisms, including pathogens like Mycobacterium tuberculosis. nih.govnih.govembopress.org
Isotopically labeled compounds like 2'-Deoxy-L-Uridine-¹³C,¹⁵N₂ are invaluable for tracing the transformation of molecules through specific metabolic routes. medchemexpress.comnih.govmdpi.com By introducing the labeled precursor and subsequently analyzing the isotopic composition of various intracellular metabolites, it is possible to identify and quantify the intermediates of a given pathway. nih.govmdpi.comoup.com This provides direct evidence for the activity of specific enzymes and the connectivity of different metabolic reactions. Such tracing experiments are crucial for understanding how cells adapt their metabolism in response to genetic or environmental changes. nih.gov
Strategies for Overcoming Spectral Crowding in Large Biomolecules via Selective Labeling
One of the major challenges in the NMR analysis of large biomolecules, including nucleic acids and proteins, is spectral crowding, where the signals from numerous atoms overlap, making interpretation difficult or impossible. nih.govethz.chcambridge.org Selective isotope labeling is a powerful strategy to mitigate this issue. nih.govethz.chcambridge.org By incorporating isotopes at specific, pre-determined positions within a molecule, the complexity of the resulting NMR spectrum can be significantly reduced. ethz.chacs.org
For instance, by synthesizing a nucleic acid with 2'-Deoxy-L-Uridine-¹³C,¹⁵N₂ at only a few specific sites, the NMR signals from these labeled residues will be distinct and more easily interpretable against the background of the unlabeled parts of the molecule. embopress.orgnih.gov This "divide and conquer" approach allows researchers to focus on specific regions of interest within a large biomolecule, enabling the detailed characterization of local structure and dynamics that would be inaccessible with uniform labeling. ethz.chcambridge.orgacs.org
Mass Spectrometry (MS) and Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Mass spectrometry (MS) and its combination with liquid chromatography (LC-MS/MS) are indispensable tools for the identification and quantification of molecules in complex biological samples. acs.orgnist.govunil.ch The use of stable isotope-labeled internal standards, such as 2'-Deoxy-L-Uridine-¹³C,¹⁵N₂, is crucial for achieving high accuracy and precision in these measurements. nih.govacs.orgnist.govnih.govresearchgate.net
The labeled compound serves as an ideal internal standard because it has nearly identical chemical and physical properties to its unlabeled counterpart. nih.gov This means it behaves similarly during sample preparation, chromatography, and ionization in the mass spectrometer. However, due to the mass difference imparted by the ¹³C and ¹⁵N isotopes, it can be distinguished from the endogenous, unlabeled analyte by the mass spectrometer. acs.orgnist.govnih.gov By adding a known amount of the labeled standard to a sample, any variations in sample processing or instrument response can be corrected for, leading to highly reliable quantification of the target molecule. nih.govunil.chnih.gov This approach is widely used in various fields, including the quantification of modified nucleosides in DNA and RNA, which can serve as biomarkers for disease. acs.orgnist.gov
| Application Area | Technique | Key Advantage of using 2'-Deoxy-L-Uridine-¹³C,¹⁵N₂ | Research Focus |
| Nucleic Acid Studies | NMR Spectroscopy | Overcomes spectral crowding, enhances resolution | Elucidation of 3D structure and dynamics of DNA/RNA |
| Metabolism Research | Metabolic Flux Analysis (MFA) | Enables simultaneous tracking of carbon and nitrogen | Quantifying reaction rates in metabolic networks |
| Metabolism Research | Isotope Tracing | Follows the transformation of molecules through pathways | Identifying metabolic intermediates and pathway connectivity |
| Biomolecular Analysis | NMR Spectroscopy | Simplifies complex spectra of large molecules | Studying specific regions of interest in large biomolecules |
| Quantitative Analysis | Mass Spectrometry (MS/LC-MS) | Serves as a highly accurate internal standard | Precise quantification of nucleosides and their modifications |
Quantitative Metabolomics and Targeted Analysis of Nucleosides
In the field of metabolomics, which seeks to measure the complete set of small-molecule metabolites in a biological sample, stable isotope-labeled compounds like 2'-Deoxy L-Uridine-13C,15N2 are invaluable. They serve as ideal internal standards for mass spectrometry-based quantification, a technique that is essential for accurate measurements. acs.org The use of such standards helps to correct for variations in sample preparation and instrument response, leading to more reliable and reproducible data. nih.gov
Targeted analysis of nucleosides, a sub-field of metabolomics, focuses on a specific class of molecules, including naturally occurring and modified nucleosides. The presence and concentration of these nucleosides can be indicative of various physiological or pathological states. For instance, the analysis of modified nucleosides is crucial for understanding DNA and RNA damage and repair mechanisms. acs.org The use of this compound and other labeled nucleosides enables the precise quantification of their unlabeled counterparts in biological samples. acs.orguni-muenchen.de
A typical workflow for quantitative metabolomics using a labeled internal standard involves:
Spiking a known amount of the labeled standard, such as this compound, into the biological sample.
Extracting the metabolites from the sample.
Analyzing the extract using a sensitive analytical technique, most commonly liquid chromatography-mass spectrometry (LC-MS).
The ratio of the signal from the unlabeled analyte to the labeled internal standard is used to calculate the exact concentration of the analyte in the original sample.
This approach has been successfully applied to determine the levels of various nucleosides in different biological matrices, providing insights into cellular metabolism and disease processes.
Tracing of Nucleotide and Deoxynucleotide Pool Dynamics
Understanding the dynamics of nucleotide and deoxynucleotide pools is fundamental to comprehending cellular processes such as DNA replication, repair, and cell proliferation. Isotope tracing studies using labeled precursors like this compound allow researchers to follow the metabolic fate of these molecules in living cells. medchemexpress.com
When introduced to cells, this compound can be taken up and phosphorylated to form labeled deoxynucleoside mono-, di-, and triphosphates. By tracking the appearance and turnover of these labeled species over time, it is possible to elucidate the rates of nucleotide synthesis, degradation, and interconversion pathways. This provides a dynamic view of nucleotide metabolism that is not achievable with static concentration measurements alone.
These tracing experiments are particularly powerful when combined with mass spectrometry, as the mass difference between the labeled and unlabeled forms of the nucleotides allows for their simultaneous detection and quantification. This enables the calculation of metabolic flux rates, providing a quantitative measure of the activity of different metabolic pathways.
Analysis of Labeled Compound Incorporation into DNA and RNA
A significant application of this compound is in monitoring its incorporation into the genetic material of cells, namely DNA and, to a lesser extent, RNA. acs.org Although 2'-deoxyuridine (B118206) is not a canonical component of DNA (it is typically replaced by thymidine), it can be incorporated under certain conditions, such as during DNA repair or when the normal thymidine (B127349) synthesis pathway is inhibited. The L-enantiomer, 2'-Deoxy L-Uridine, is not naturally incorporated into DNA, but its labeled form can be a useful tool for studying the specificity of DNA polymerases and repair enzymes. biosynth.com
The analysis of the incorporation of labeled nucleosides into DNA and RNA is typically performed using the following steps:
Cells or organisms are cultured in the presence of the labeled nucleoside.
DNA and/or RNA are extracted from the cells.
The nucleic acids are enzymatically digested into their constituent nucleosides.
The resulting mixture of nucleosides is analyzed by LC-MS to detect and quantify the amount of the incorporated labeled nucleoside.
This technique provides direct evidence of DNA and RNA synthesis and can be used to measure the rates of these processes under different experimental conditions. It is a powerful method for studying the effects of drugs, toxins, or genetic modifications on nucleic acid metabolism.
Application as an Internal Standard for Enhanced Analytical Accuracy
As mentioned previously, one of the primary uses of this compound is as an internal standard in mass spectrometry-based analytical methods. acs.orgnih.gov An ideal internal standard should have chemical and physical properties that are very similar to the analyte being measured, but it must be distinguishable by the detector. Stable isotope-labeled compounds perfectly fit this requirement, as their chemical behavior is nearly identical to their unlabeled counterparts, but they have a different mass. nih.gov
The use of a co-eluting, stable isotope-labeled internal standard can compensate for a variety of analytical errors, including:
Variations in extraction efficiency: If some of the sample is lost during preparation, the ratio of the analyte to the internal standard will remain constant.
Matrix effects in the mass spectrometer: The presence of other molecules in the sample can suppress or enhance the ionization of the analyte. Since the internal standard is affected in the same way, the ratio of the signals remains accurate. nih.gov
Fluctuations in instrument performance: Changes in the sensitivity of the mass spectrometer over time will affect both the analyte and the internal standard equally.
The table below summarizes the key characteristics of this compound that make it an excellent internal standard.
| Property | Description |
| Chemical Identity | Identical to the unlabeled analyte, ensuring similar behavior during sample preparation and analysis. |
| Mass Difference | The presence of 13C and 15N isotopes results in a distinct mass that is easily resolved by a mass spectrometer. |
| Co-elution | In liquid chromatography, it elutes at the same time as the unlabeled analyte, ensuring that it experiences the same matrix effects. |
| Stability | The isotopes are stable and do not decay, providing a reliable standard over time. |
The use of this compound as an internal standard has significantly improved the accuracy and precision of quantitative analyses of nucleosides in a wide range of biological and clinical research applications. acs.orguni-muenchen.de
Methodological Development in Analytical Chemistry for Labeled Nucleosides
The availability of stable isotope-labeled nucleosides such as this compound has been a driving force in the development of new and improved analytical methods. researchgate.netnih.gov The demand for sensitive and accurate quantification of nucleosides has pushed the boundaries of analytical instrumentation and methodology.
Liquid Chromatography-Mass Spectrometry (LC-MS) is the cornerstone of modern nucleoside analysis. The development of more efficient chromatography columns and more sensitive mass spectrometers has enabled the detection of ever-lower concentrations of these important molecules. The use of labeled internal standards is integral to achieving the high levels of accuracy and precision required in many applications. acs.orgschd-shimadzu.com
Tandem Mass Spectrometry (MS/MS) is a powerful technique that provides an additional layer of specificity to the analysis. In an MS/MS experiment, a specific ion (the precursor ion) is selected and then fragmented to produce a characteristic pattern of product ions. This fragmentation pattern can be used to confirm the identity of the analyte and to distinguish it from other molecules with the same mass. The development of MS/MS methods for labeled and unlabeled nucleosides has been crucial for their reliable quantification in complex mixtures.
The synthesis of a wider variety of labeled nucleosides, with different isotopes and at different positions within the molecule, continues to expand the toolkit available to analytical chemists and biochemists. researchgate.netnih.gov These new tools are enabling more sophisticated experiments to unravel the intricate details of nucleic acid metabolism and its role in health and disease.
Mechanistic and Pathway Investigations Using 2 Deoxy L Uridine 13c,15n2 As a Tracer
Studies of Deoxynucleotide Biosynthesis and Salvage Pathways
The synthesis of deoxynucleotides for DNA replication occurs through two main routes: the de novo pathway, which builds nucleosides from simpler precursors, and the salvage pathway, which recycles pre-existing nucleosides and bases. wikipedia.orgyoutube.com Stable isotope tracers are critical for dissecting the contributions and regulation of these pathways. kuleuven.be
The pyrimidine (B1678525) salvage pathway recovers nucleosides like uridine (B1682114) and deoxyuridine, phosphorylating them to form nucleotides that can re-enter metabolic pools. wikipedia.orgcreative-proteomics.com Key enzymes in this pathway, such as thymidine (B127349) kinase, exhibit strong stereospecificity, preferentially acting on D-nucleosides. nih.gov
By introducing 2'-Deoxy L-Uridine-¹³C,¹⁵N₂ into a cellular system, researchers can directly assess this stereoselectivity. The isotopically labeled L-isomer acts as a tracer to determine if any cellular enzymes can phosphorylate or otherwise modify it. nih.gov In most mammalian cells, L-deoxyuridine is not a substrate for the key salvage kinases. researchgate.netmedchemexpress.com Therefore, mass spectrometry analysis would be expected to show the presence of the labeled L-deoxyuridine tracer but not its phosphorylated derivatives (L-dUMP, L-dUDP, L-dUTP).
This approach provides a clear internal control for studies using labeled D-isomers. If a parallel experiment with labeled D-deoxyuridine shows robust conversion to D-dUMP, D-dTMP, and subsequent incorporation into DNA, the absence of such conversion with the L-isomer confirms that the observed metabolic activity is specific to the natural D-stereoisomer. This validates that the salvage pathway is the route of metabolism and demonstrates the high fidelity of the involved enzymes. nih.gov
Table 1: Illustrative Data from a Tracer Experiment in a Hypothetical Cell Line
This table illustrates the expected differential metabolism of D- and L-isomers of ¹³C,¹⁵N₂-labeled 2'-deoxyuridine (B118206) when used as tracers. The data shows the expected outcome where only the natural D-isomer is significantly phosphorylated by cellular kinases.
| Metabolite | Expected % Labeling (from L-Isomer Tracer) | Expected % Labeling (from D-Isomer Tracer) | Interpretation |
|---|---|---|---|
| 2'-deoxyuridine | >95% | >95% | Tracer is successfully taken up by cells. |
| dUMP (deoxyuridine monophosphate) | <0.1% | ~40% | Kinases are stereospecific and do not phosphorylate the L-isomer. |
| dTMP (thymidine monophosphate) | <0.1% | ~35% | Downstream conversion is specific to the D-pathway. |
| dG in genomic DNA | <0.01% | ~5% | Confirms lack of incorporation of the L-isomer into nucleic acids. |
The incorporation of nucleotides into DNA is catalyzed by DNA polymerases, which are highly selective for D-deoxynucleoside triphosphates (D-dNTPs). nih.gov The stereochemistry of the sugar moiety is a critical recognition feature for the polymerase active site. pnas.org L-nucleotides, including the triphosphate form of L-deoxyuridine, are not incorporated into the growing DNA chain by cellular DNA polymerases under normal conditions. researchgate.net
Using 2'-Deoxy L-Uridine-¹³C,¹⁵N₂ as a tracer provides a direct method to confirm this principle in situ. After incubating cells with the labeled compound, genomic DNA can be isolated, hydrolyzed into individual deoxynucleosides, and analyzed by mass spectrometry. pnas.orgsemanticscholar.org This analysis would search for the mass signature of the ¹³C,¹⁵N₂-labeled deoxynucleoside.
Experimental findings consistently show that while labeled D-nucleoside analogs are readily incorporated, L-isomers are excluded. pnas.orgnih.gov The use of 2'-Deoxy L-Uridine-¹³C,¹⁵N₂ thus serves as a powerful negative control, demonstrating that any signal detected from a corresponding D-isomer tracer is the result of genuine DNA synthesis and not due to non-specific binding or analytical artifacts. rupress.org This is crucial for validating the accuracy of DNA synthesis measurements.
Assessment of DNA Replication and Synthesis Kinetics
Stable isotope labeling is a state-of-the-art technique for quantifying the kinetics of DNA synthesis and, by extension, cell proliferation. plos.orgplos.org By providing a labeled precursor, the rate at which new DNA is synthesized can be measured directly. nih.gov
While 2'-Deoxy L-Uridine-¹³C,¹⁵N₂ cannot be used to directly measure the rate of DNA synthesis due to its non-incorporation, it is instrumental in validating the methodologies that do. Quantitative studies often rely on labeling with compounds like ¹³C-glucose or ¹⁵N-labeled amino acids, which feed into the de novo synthesis pathway, or D-isomers of nucleosides that use the salvage pathway. pnas.orgtandfonline.com
Modern methods for tracking DNA replication often use thymidine analogs like 5-bromo-2'-deoxyuridine (B1667946) (BrdU) or 5-ethynyl-2'-deoxyuridine (B1671113) (EdU). mdpi.comwikipedia.org These are incorporated into newly synthesized DNA and can be detected with antibodies or chemical ligation, respectively. Stable isotope-based methods provide a quantitative alternative that can be measured by mass spectrometry. rupress.org
The use of 2'-Deoxy L-Uridine-¹³C,¹⁵N₂ is critical for establishing the specificity of these tracking systems. For instance, in developing a new mass spectrometry-based method to quantify DNA replication, using the labeled L-isomer would help establish the baseline signal. This ensures that the detection method is not measuring unincorporated, labeled precursors that may have co-purified with the DNA. This control is essential for the development of robust and accurate methodologies for tracking DNA replication. nih.gov
Exploration of Cellular Proliferation Dynamics
Cellular proliferation is fundamentally linked to DNA synthesis; a cell must replicate its genome before it can divide. plos.org Therefore, techniques that measure DNA synthesis are also powerful tools for studying cell proliferation dynamics. nih.gov Tracers like deuterated water (D₂O) or labeled glucose are used to measure the turnover of cell populations. plos.org
In this context, 2'-Deoxy L-Uridine-¹³C,¹⁵N₂ serves as a probe to investigate the fidelity of the pathways that underpin proliferation. By confirming that proliferating cells actively exclude L-nucleosides from their DNA, researchers can better understand the stringent requirements of the replication machinery. This knowledge is important, as some antiviral and anticancer therapies rely on nucleoside analogs; understanding the precise stereochemical requirements of polymerases is key to designing effective drugs. researchgate.netmedchemexpress.com
Table 2: Research Applications of 2'-Deoxy L-Uridine-¹³C,¹⁵N₂
This table summarizes the primary investigative roles of the labeled L-isomer in different research contexts, highlighting its function as a specificity probe and negative control.
| Research Area | Specific Application of 2'-Deoxy L-Uridine-¹³C,¹⁵N₂ | Scientific Question Addressed |
|---|---|---|
| Pyrimidine Salvage Pathway | Use as a substrate for cellular kinases. | Are the key salvage enzymes (e.g., thymidine kinase) stereospecific? |
| DNA Polymerase Fidelity | Tracer for incorporation into genomic DNA. | Do cellular DNA polymerases incorporate L-nucleotides into DNA? |
| Method Validation | Control for quantitative DNA synthesis assays. | Is the measured signal from a D-isomer tracer due to specific incorporation or background noise? |
| Cell Proliferation Studies | Probe for metabolic integrity during S-phase. | How strictly do proliferating cells discriminate between D- and L-nucleoside pools? |
Isotope-Based Methods for Measuring Cell Division
Stable isotope labeling has emerged as a robust and non-radioactive method for measuring cell proliferation both in vitro and in vivo. nih.gov Traditional methods often rely on the incorporation of labeled nucleosides, such as [3H]-thymidine or 5-bromo-2'-deoxyuridine (BrdU), into newly synthesized DNA during the S-phase of the cell cycle. nih.govoncotarget.com The use of stable isotopes, like those in 2'-Deoxy L-Uridine-13C,15N2, offers a safer alternative by avoiding the potential for DNA damage associated with radioisotopes. nih.gov
The fundamental principle involves introducing the labeled nucleoside to a population of cells. Proliferating cells will incorporate the labeled precursor into their genomic DNA. Following incorporation, the extent of labeling can be quantified using mass spectrometry-based techniques. This allows for the calculation of the fraction of newly synthesized DNA, providing a direct measure of cell division. By using a pulse-chase experimental design, where cells are exposed to the labeled compound for a defined period and then transferred to an unlabeled medium, the kinetics of cell division and the fate of the labeled cell population can be monitored over time. oncotarget.com The heavy isotope signature of this compound allows for its unambiguous detection and quantification, enabling precise measurements of cellular proliferation dynamics.
Enzymatic Recognition and Processing of L-Nucleosides
The stereochemistry of nucleosides is a critical determinant of their interaction with cellular enzymes. Generally, enzymes involved in nucleic acid metabolism exhibit a high degree of stereospecificity for the natural D-enantiomers. However, exceptions to this rule provide opportunities for therapeutic interventions and research applications.
Investigation of Stereospecificity in Nucleoside-Modifying Enzymes (e.g., Thymidine Kinase)
Thymidine kinase (TK) is a key enzyme in the nucleoside salvage pathway, responsible for phosphorylating thymidine to thymidine monophosphate. This is the first step towards its incorporation into DNA. While mammalian cytosolic thymidine kinases are highly specific for D-nucleosides, certain viral and mitochondrial thymidine kinases have been shown to possess a more relaxed stereospecificity.
For instance, studies on the thymidine kinase from the suid pseudorabies virus (PRV) have demonstrated a lack of stereospecificity for D- and L-β-nucleosides. nih.govnih.gov In in vitro assays, L-deoxyuridine was found to act as an inhibitor of the viral enzyme. nih.govnih.gov This relaxed enantioselectivity is a feature that has been observed in thymidine kinases from other herpes viruses as well. nih.govnih.gov This property is significant as it suggests that L-nucleosides like 2'-Deoxy L-Uridine could be preferentially phosphorylated in cells expressing such viral kinases, a principle that can be exploited for targeted antiviral therapies and diagnostic imaging.
Below is a table summarizing the inhibitory activity of various L-enantiomers on suid pseudorabies virus thymidine kinase.
| L-Nucleoside | Inhibitory Activity |
| L-thymidine | Strongest inhibitor |
| L-deoxyguanosine | Moderate inhibitor |
| L-deoxyuridine | Weaker inhibitor |
| L-deoxyadenosine | Weakest inhibitor |
| L-deoxycytidine | No significant inhibition |
Interaction with Nucleic Acid Polymerases
DNA polymerases are the enzymes responsible for synthesizing DNA molecules from deoxyribonucleoside triphosphates (dNTPs). wikipedia.org These enzymes generally exhibit high fidelity and stringent substrate specificity to ensure the accuracy of DNA replication. The incorporation of a nucleotide into a growing DNA strand is a highly regulated process, with the polymerase active site accommodating the correct Watson-Crick base pairing with the template strand. youtube.com
While DNA polymerases can incorporate modified nucleosides, such as those with alterations at the 5-position of the uracil (B121893) ring, the stereochemistry of the deoxyribose sugar is a critical factor. nih.govnih.gov The active site of most DNA polymerases is exquisitely evolved to recognize the D-configuration of the sugar moiety. Consequently, the triphosphate form of 2'-Deoxy L-Uridine would be expected to be a poor substrate for the vast majority of cellular and viral DNA polymerases. This inherent resistance to incorporation into nascent DNA strands by host polymerases is a key feature of L-nucleosides, contributing to their low cytotoxicity. However, certain engineered or viral polymerases with altered active sites might exhibit a limited capacity to incorporate L-nucleoside triphosphates, a characteristic that could be exploited in specific biotechnological applications.
Nuclease Stability of L-Nucleosides and their Derivatives
A significant advantage of L-nucleosides and oligonucleotides synthesized from them is their remarkable resistance to degradation by cellular nucleases. nih.govrsc.orgidtdna.com Nucleases are enzymes that cleave the phosphodiester bonds linking nucleotides in a nucleic acid chain and are crucial for nucleic acid metabolism and cellular defense. These enzymes, like DNA polymerases, are highly stereospecific and are adapted to recognize and process the natural D-form of DNA and RNA.
Oligonucleotides composed entirely or partially of L-deoxynucleotides are not recognized as substrates by the majority of cellular endo- and exonucleases. nih.govidtdna.com This intrinsic nuclease resistance significantly prolongs the half-life of L-oligonucleotides in biological fluids and within cells compared to their D-counterparts. This stability is a highly desirable property for the development of therapeutic oligonucleotides, such as antisense agents and aptamers, as it enhances their bioavailability and duration of action. The incorporation of 2'-Deoxy L-Uridine into an oligonucleotide would therefore be expected to confer increased stability against nuclease-mediated degradation.
The table below illustrates the general stability of different types of oligonucleotides against nucleases.
| Oligonucleotide Type | Nuclease Resistance |
| Unmodified D-oligonucleotide | Low |
| Phosphorothioate-modified D-oligonucleotide | Moderate |
| 2'-O-Methyl-modified D-oligonucleotide | High |
| L-oligonucleotide | Very High |
Investigations into DNA Damage and Repair Mechanisms
Tracing the Fate of Modified Nucleosides in DNA
Isotopically labeled nucleosides are invaluable tools for tracing the metabolic fate of these molecules and their incorporation into DNA, as well as for studying the processes of DNA damage and repair. silantes.comeurisotop.com The stable heavy isotopes in this compound serve as a distinct signature that allows its differentiation from the natural pool of nucleosides.
While the incorporation of L-nucleosides into genomic DNA by cellular polymerases is highly inefficient, if any incorporation were to occur, or if an oligonucleotide containing this labeled L-nucleoside were introduced into a cell, its fate could be meticulously tracked. Upon DNA damage, cells activate a complex network of repair pathways to remove the lesion and restore the integrity of the genome. These pathways involve the recognition of the damaged site, excision of the modified nucleotide, and synthesis of a new DNA patch.
By using sensitive analytical techniques such as mass spectrometry, researchers could follow the 13C and 15N labels from the 2'-Deoxy L-Uridine moiety. This would enable the investigation of whether the L-nucleoside is recognized and excised by DNA repair enzymes. Furthermore, the kinetics of its removal could be quantified, providing insights into the efficiency of the repair process for this specific type of DNA modification. Such studies would contribute to a deeper understanding of the substrate scope of DNA repair pathways and the cellular response to unnatural nucleosides within the genome.
Analysis of Exogenous and Endogenous DNA Modifications
There is no available information on the use of this compound to differentiate between DNA modifications arising from external sources (exogenous) and those originating from normal cellular processes (endogenous). The methodology of using stable isotope dilution mass spectrometry to achieve this distinction is established for other labeled compounds, but its application with this specific L-isomer has not been reported.
Application in In Vitro and In Vivo (Animal Model) Systems
No studies describing the application of this compound in either cell culture (in vitro) or animal models (in vivo) for the purpose of tracing DNA modifications were found. Consequently, no research findings or data tables detailing its use in such systems can be provided.
Future Directions and Emerging Research Avenues for 2 Deoxy L Uridine 13c,15n2
Integration with Multi-Omics Approaches (e.g., Metabolomics, Fluxomics, Adductomics)
A significant future direction for 2'-Deoxy L-Uridine-¹³C,¹⁵N₂ is its integration into multi-omics workflows, providing a dynamic functional layer to complement static snapshots from genomics, transcriptomics, and proteomics.
Metabolomics and Fluxomics: Stable isotope tracing is the gold standard for quantifying the rates (fluxes) of metabolic pathways. biorxiv.orgcreative-proteomics.com The dual labeling of 2'-Deoxy L-Uridine with both ¹³C and ¹⁵N is particularly powerful for metabolic flux analysis (MFA). nih.gov This allows for the simultaneous tracking of carbon and nitrogen atoms as the nucleoside is processed through salvage and de novo synthesis pathways. Future studies will likely use this tracer to build comprehensive models of nucleotide metabolism in various physiological and pathological states. For instance, applying ¹³C,¹⁵N-MFA can quantitatively resolve nitrogen flux distributions for amino acid and nucleotide biosynthesis, establishing the roles of key nitrogen donors like glutamate. nih.gov This approach offers a powerful platform to simultaneously infer carbon and nitrogen metabolism in any biological system. nih.gov
Adductomics: Adductomics is the system-wide study of covalent modifications to macromolecules like DNA, often resulting from exposure to endogenous or exogenous genotoxic agents. acs.org Future applications could employ 2'-Deoxy L-Uridine-¹³C,¹⁵N₂ as an internal standard for the highly accurate quantification of uridine-derived DNA adducts by mass spectrometry. Furthermore, it could be used as a tracer to study the lifecycle of these adducts—from formation to repair. LC–MSⁿ-based DNA adductomics takes advantage of the characteristic neutral loss of the deoxyribose moiety (116 amu) to identify modified nucleobases. acs.orgnih.gov The stable isotope signature of the tracer would enable precise differentiation of the administered nucleoside from the endogenous pool, facilitating detailed studies of DNA damage and repair kinetics.
| Multi-Omics Field | Future Application of 2'-Deoxy L-Uridine-¹³C,¹⁵N₂ | Potential Insights |
| Metabolomics | Tracing the incorporation of the labeled nucleoside into the broader metabolome. | Understanding the crosstalk between nucleotide metabolism and other central metabolic pathways. |
| Fluxomics | Performing ¹³C,¹⁵N-Metabolic Flux Analysis (MFA) to simultaneously quantify carbon and nitrogen flow. nih.gov | Quantifying the absolute rates of de novo and salvage pathways for pyrimidine (B1678525) synthesis; resolving elusive anaplerotic nodes. nih.gov |
| Adductomics | Use as a tracer to monitor the formation and repair of specific DNA adducts derived from uridine (B1682114). | Elucidating mechanisms of DNA damage and the efficiency of DNA repair pathways under various conditions. acs.org |
Development of Novel Isotopic Labeling Strategies and Positions
While the current ¹³C,¹⁵N₂ labeling is highly useful, future research will benefit from the synthesis of 2'-Deoxy L-Uridine with more diverse and strategic isotopic labeling patterns. These novel strategies will open up new experimental possibilities, particularly for Nuclear Magnetic Resonance (NMR) spectroscopy and advanced metabolic tracing.
Alternate-Site and Site-Specific Labeling: Uniform labeling with ¹³C can complicate NMR analysis due to strong ¹³C-¹³C magnetic interactions (scalar and dipolar couplings) within the molecule. nih.gov An emerging strategy is alternate-site isotopic labeling, where ¹³C is placed at specific, non-adjacent positions. nih.govresearchgate.net Future synthesis could produce 2'-Deoxy L-Uridine-¹³C,¹⁵N₂ with additional ¹³C labels at specific positions on the deoxyribose ring (e.g., C2' and C4'). This would create isolated ¹³C-¹H spin systems, enabling more accurate NMR spin relaxation studies to probe the conformational dynamics of DNA without interference. nih.govresearchgate.net
Multi-Isotope and Bioorthogonal Labeling: Beyond carbon and nitrogen, the inclusion of other stable isotopes like deuterium (B1214612) (²H) could provide additional layers of information. Deuterium labeling can simplify ¹H-NMR spectra and be used to measure kinetic isotope effects, offering insights into enzyme mechanisms. nih.gov A particularly innovative future direction would be to combine stable isotope labeling with bioorthogonal chemistry. For example, a derivative of 2'-Deoxy L-Uridine-¹³C,¹⁵N₂ could be synthesized to include a clickable functional group, such as the ethynyl (B1212043) group found in 5-ethynyl-2'-deoxyuridine (B1671113) (EdU). pnas.orgpnas.org This would create a powerful dual-purpose probe, allowing researchers to track the molecule using mass spectrometry (via ¹³C/¹⁵N) and visualize its incorporation into DNA in cells and tissues using fluorescence microscopy (via the click reaction).
| Labeling Strategy | Description | Research Application |
| Alternate-Site ¹³C Labeling | Placing ¹³C atoms at non-adjacent positions on the deoxyribose ring (e.g., C2', C4'). nih.gov | Enables high-resolution NMR studies of DNA backbone dynamics by eliminating ¹³C-¹³C coupling interference. nih.govresearchgate.net |
| Deuterium (²H) Labeling | Replacing specific hydrogen atoms with deuterium. | Simplifies ¹H-NMR spectra and allows for the study of kinetic isotope effects in enzymatic reactions. |
| Bioorthogonal Labeling | Incorporating a chemically reactive group (e.g., an alkyne) for "click" chemistry, in addition to stable isotopes. pnas.orgpnas.org | Allows for dual detection: quantitative tracking by mass spectrometry and spatial visualization by fluorescence microscopy. |
Expanding Applications in Complex Biological Models and Systems Biology
To fully understand the role of nucleotide metabolism, research must move beyond conventional cell culture. Future studies will increasingly apply 2'-Deoxy L-Uridine-¹³C,¹⁵N₂ in more physiologically relevant contexts, such as 3D organoids, animal models, and even clinical settings, integrating the findings into a systems biology framework.
Advanced Biological Models: The use of labeled nucleosides like BrdU and EdU to track DNA synthesis in vivo is well-established. pnas.orgnih.govsciencedaily.com A key future direction is to use stable isotope tracers like 2'-Deoxy L-Uridine-¹³C,¹⁵N₂ in these complex systems for metabolic analysis. Administering the tracer to animal models or patient-derived xenografts (PDXs) allows for the study of tumor metabolism in its native microenvironment. embopress.org Recent efforts have begun to apply stable isotope tracing directly to patients with cancer to assess nutrient preferences and pathway activity in bona fide tumors. embopress.org Such studies can reveal metabolic heterogeneity within and between tumors, providing insights that are impossible to obtain from in vitro models. embopress.org
Systems Biology Integration: The ultimate goal is to integrate the dynamic metabolic data obtained from 2'-Deoxy L-Uridine-¹³C,¹⁵N₂ tracing with other omics datasets. A systems biology approach would combine fluxomics data with genomics, transcriptomics, and proteomics to create comprehensive, multi-layered models of cellular function. For example, researchers could correlate changes in metabolic fluxes through pyrimidine pathways with specific gene mutations or alterations in enzyme expression. This integrated approach can help uncover how genetic and environmental factors rewire metabolic networks to support disease states and can identify novel therapeutic targets. nih.gov
Advancements in Data Analysis and Computational Modeling for Isotope Tracing
The increasing complexity of experiments using tracers like 2'-Deoxy L-Uridine-¹³C,¹⁵N₂ necessitates parallel advancements in the computational tools used for data analysis and interpretation.
Integrated Data Analysis and Visualization Software: The analysis of stable isotope tracing data often requires multiple software packages for tasks like natural isotope abundance correction, isotopologue extraction, and pathway visualization. escholarship.org Future software development will focus on creating integrated platforms that can streamline this entire workflow. Tools are needed that can automatically process the complex mass spectrometry data from dual-labeling experiments and overlay the results onto metabolic maps. escholarship.orgacs.org Web-based applications like Escher-Trace are a step in this direction, allowing users to visualize tracing data in the context of annotated metabolic pathways. escholarship.orgresearchgate.net The development of more sophisticated software will be crucial for maximizing the biological insights gained from advanced tracers like 2'-Deoxy L-Uridine-¹³C,¹⁵N₂.
| Area of Advancement | Description | Impact on Research |
| Bayesian Inference | Computational methods that calculate the probability distribution of possible flux values, rather than a single best-fit value. nih.govnih.gov | Provides a more accurate representation of metabolic states and quantifies the confidence in flux estimations. |
| Genome-Scale Modeling | Expanding metabolic models from core pathways to include all known genomically encoded reactions. biorxiv.org | Reduces uncertainty in flux calculations and allows for the discovery of novel metabolic flux profiles. |
| Integrated Software Tools | Platforms that combine data processing, natural abundance correction, statistical analysis, and visualization. escholarship.org | Increases efficiency and accessibility of isotope tracing analysis for a broader range of researchers. |
| Automated Data Processing | Development of algorithms to optimize the automated extraction of isotopic data from complex LC/MS datasets. nih.gov | Improves the quality and number of extracted isotopic features, maximizing the information gained from experiments. |
Q & A
Basic Questions
Q. How can researchers synthesize 2'-Deoxy L-Uridine-<sup>13</sup>C,<sup>15</sup>N2 with high isotopic purity?
- Methodological Answer : Synthesis involves multi-step enzymatic or chemical routes using isotopically enriched precursors (e.g., <sup>13</sup>C-glucose and <sup>15</sup>NH4Cl). For example, annulation reactions under controlled pH and temperature can assemble the purine core with isotopic labels . Post-synthesis purification via reverse-phase HPLC ensures removal of unlabeled byproducts . Critical parameters include precursor stoichiometry and reaction time to minimize isotopic dilution.
Q. What analytical techniques validate the isotopic purity of 2'-Deoxy L-Uridine-<sup>13</sup>C,<sup>15</sup>N2?
- Methodological Answer : Liquid chromatography-isotope ratio mass spectrometry (LC-IRMS) quantifies <sup>13</sup>C/<sup>12</sup>C and <sup>15</sup>N/<sup>14</sup>N ratios with precision <0.1‰ . Nuclear magnetic resonance (<sup>13</sup>C-NMR and <sup>15</sup>N-NMR) confirms site-specific isotopic incorporation, particularly at the 2'-deoxyribose and uracil positions . Cross-validation with elemental analysis (EA) ensures stoichiometric consistency .
Q. How should 2'-Deoxy L-Uridine-<sup>13</sup>C,<sup>15</sup>N2 be stored to maintain stability?
- Methodological Answer : Store lyophilized powder at -20°C in inert, moisture-free environments to prevent hydrolysis of the glycosidic bond. For dissolved forms, use pH-buffered solutions (pH 6.5–7.4) with 0.1 mM EDTA to chelate metal ions that catalyze degradation .
Advanced Research Questions
Q. How do contaminants in <sup>15</sup>N2 gas stocks affect metabolic incorporation studies using 2'-Deoxy L-Uridine-<sup>13</sup>C,<sup>15</sup>N2?
- Methodological Answer : Commercial <sup>15</sup>N2 gas may contain <sup>15</sup>N-ammonium or nitrate contaminants, leading to overestimated incorporation rates. Pre-experiment gas purification via cryogenic distillation or chemical scrubbing (e.g., acidic traps) is essential . Validate gas purity using gas chromatography-mass spectrometry (GC-MS) before use .
Q. What experimental designs mitigate underestimation of isotopic tracer uptake in DNA repair studies?
- Methodological Answer : Use the <sup>15</sup>N2 dissolution method instead of bubble injection to ensure full equilibration of labeled substrates in aqueous systems. For time-course studies, sample at multiple intervals (e.g., 0, 6, 24 hours) to capture dynamic incorporation rates . Normalize data to cell-specific uptake rates using flow cytometry or qPCR .
Q. How can researchers resolve discrepancies in isotopic enrichment data between autoradiography and mass spectrometry?
- Methodological Answer : Autoradiography may underestimate <sup>13</sup>C/<sup>15</sup>N incorporation due to quenching effects. Cross-validate with LC-MS/MS using multiple reaction monitoring (MRM) for targeted quantification . Calibrate instruments with internal standards (e.g., <sup>13</sup>C6-glucose) to correct for matrix effects .
Methodological Comparison Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
